H-Arg-Lys-OH

Description

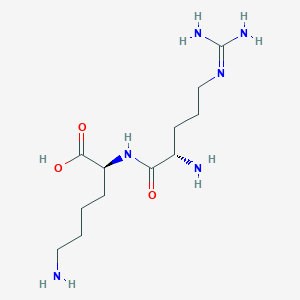

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N6O3/c13-6-2-1-5-9(11(20)21)18-10(19)8(14)4-3-7-17-12(15)16/h8-9H,1-7,13-14H2,(H,18,19)(H,20,21)(H4,15,16,17)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFZHHSQMKZLRU-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423793 | |

| Record name | Arginyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arginyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

40968-46-5 | |

| Record name | Arginyllysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40968-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arginyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

H-Arg-Lys-OH: A Technical Guide to its Biological Functions and Research Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Arg-Lys-OH (Arginyl-lysine) is a naturally occurring metabolite composed of L-arginine and L-lysine. While extensive research has focused on the individual amino acid constituents and larger peptides containing them, the specific biological functions of this dipeptide are an emerging area of investigation. This technical guide synthesizes the current understanding and potential therapeutic applications of this compound, focusing on three primary areas: cell adhesion and integrin signaling, modulation of the mTOR pathway, and antimicrobial activity. This document provides a comprehensive overview of the theoretical framework, detailed experimental protocols for investigation, and a structured presentation of relevant quantitative data from related compounds to guide future research.

Introduction

This compound is a simple dipeptide with the chemical formula C12H26N6O3[1]. Its structure, combining the positively charged side chains of arginine and lysine (B10760008), suggests a propensity for electrostatic interactions with negatively charged biological molecules such as cell surface proteins and microbial membranes. This guide explores the key putative biological functions of this compound, drawing evidence from studies on related peptides and the constituent amino acids.

Putative Biological Functions

Cell Adhesion via RGD Mimicry and Integrin Interaction

A significant potential function of this compound is its role as a peptidomimetic of the Arg-Gly-Asp (RGD) sequence. The RGD motif is a well-established cell adhesion sequence found in extracellular matrix proteins that binds to integrin receptors on cell surfaces, mediating cell-cell and cell-matrix interactions[2][3].

A synthesized peptidomimetic of lysine and arginine has been shown to mimic the biological activity of RGD peptides, promoting cell adhesion in a manner comparable to native RGD sequences. This interaction is mediated by integrins, suggesting that this compound could function as a ligand for these receptors[4]. Furthermore, a patent for cell culture surfaces lists this compound as a compound for promoting cell attachment, lending further support to its role in cell adhesion[5].

Signaling Pathway:

The proposed signaling pathway involves the binding of this compound to integrin receptors, leading to the activation of downstream signaling cascades that regulate cell adhesion, migration, and proliferation.

Modulation of the mTOR Signaling Pathway

The amino acids arginine and lysine are known to play a crucial role in activating the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. Studies have shown that arginine and lysine can promote skeletal muscle hypertrophy by modulating this pathway[6]. Given that this compound is a dipeptide of these two amino acids, it is plausible that it can also influence mTOR signaling.

Signaling Pathway:

This compound may be transported into the cell and subsequently hydrolyzed into its constituent amino acids, or it may act directly on cellular sensors that feed into the mTOR pathway. This leads to the phosphorylation of key downstream effectors like S6K1 and 4E-BP1, ultimately promoting protein synthesis.

Antimicrobial Activity

Peptides rich in arginine and lysine residues are well-documented for their antimicrobial properties. The cationic nature of these amino acids facilitates interaction with and disruption of negatively charged bacterial cell membranes. This leads to membrane permeabilization and cell death. It is hypothesized that the this compound dipeptide may exhibit similar antimicrobial activity. Studies on Tibetan sheep have identified arginyl-lysine as a metabolite with potential antimicrobial properties[2][7].

Quantitative Data

Direct quantitative data for the biological activity of this compound is currently limited in the public domain. The following tables summarize representative data from studies on RGD-containing peptides and arginine/lysine-rich antimicrobial peptides to provide a comparative context for future investigations of this compound.

Table 1: Integrin Binding Affinity of RGD Peptides and Mimetics

| Compound | Integrin Subtype | IC50 (nM) | Reference |

| c(RGDyK) | αvβ3 | 37.5 | [8] |

| RGD-Cy5.5 | αvβ3 | 58.1 | [8] |

| This compound | αvβ3, α5β1 | Data Not Available | - |

Table 2: Minimum Inhibitory Concentrations (MIC) of Arginine and Lysine-Containing Antimicrobial Peptides

| Peptide | Target Organism | MIC (µM) | Reference |

| PST13-RK (monomer) | E. coli | 4-8 | [9] |

| PST13-RK (monomer) | S. aureus | 2-4 | [9] |

| P1-Arg | C. albicans | 6.7 | [10] |

| P2-Lys | C. albicans | 10.9 | [10] |

| This compound | Various | Data Not Available | - |

Experimental Protocols

The following protocols provide detailed methodologies for investigating the putative biological functions of this compound.

Synthesis and Purification of this compound

A standard protocol for solid-phase peptide synthesis (SPPS) using Fmoc chemistry can be adapted for the synthesis of this compound.

Cell Adhesion Assay

This protocol is designed to quantify the attachment of cells to a substrate coated with this compound.

-

Plate Coating: Dissolve this compound in a suitable buffer (e.g., PBS) and coat the wells of a 96-well plate. Incubate overnight at 4°C. As positive and negative controls, use wells coated with Fibronectin (or an RGD-containing peptide) and BSA, respectively.

-

Cell Seeding: Wash the coated wells with PBS. Harvest cells (e.g., fibroblasts or endothelial cells) and resuspend in serum-free media. Seed a defined number of cells into each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for cell attachment.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Stain the adherent cells with a suitable dye (e.g., crystal violet). Elute the dye and measure the absorbance at a specific wavelength. The absorbance is proportional to the number of adherent cells.

Western Blot Analysis of mTOR Pathway Activation

This protocol details the steps to assess the phosphorylation status of key proteins in the mTOR pathway in response to this compound treatment.

-

Cell Treatment: Culture cells (e.g., myoblasts) to near confluence. Starve the cells of amino acids and serum for a defined period. Treat the cells with this compound at various concentrations and for different durations. Include positive (e.g., complete media or individual amino acids) and negative (starvation media) controls.

-

Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific for phosphorylated and total forms of mTOR, S6K1, and 4E-BP1.

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

-

Bacterial Inoculum: Grow a bacterial culture (e.g., E. coli, S. aureus) to the mid-logarithmic phase and dilute to a standardized concentration in Mueller-Hinton Broth (MHB).

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in a 96-well plate containing MHB.

-

Inoculation: Add the standardized bacterial suspension to each well. Include positive (bacteria in broth without peptide) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The dipeptide this compound presents a promising area for research in drug development and biomaterials. Its potential to mimic RGD-mediated cell adhesion, modulate the mTOR signaling pathway, and exhibit antimicrobial properties warrants further investigation. The experimental protocols outlined in this guide provide a framework for elucidating the specific biological functions and mechanisms of action of this compound. Future research should focus on generating robust quantitative data for this dipeptide to validate these putative functions and to explore its therapeutic potential in areas such as tissue engineering, cancer therapy, and infectious disease.

References

- 1. RK, the first scorpion peptide with dual disintegrin activity on α1β1 and αvβ3 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. upcommons.upc.edu [upcommons.upc.edu]

- 5. patents.justia.com [patents.justia.com]

- 6. Lactation Activity and Mechanism of Milk-Protein Synthesis by Peptides from Oyster Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic Responses of Tibetan Sheep Rumen Microbiota, Metabolites, and the Host to the Plateau Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclo(Arg-Gly-Asp-d-Tyr-Lys)-Cy5.5 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 高级糖基化终产物特异性受体(AGER)基因 | MCE [medchemexpress.cn]

The Arginyl-Lysine Dipeptide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The arginyl-lysine (Arg-Lys) dipeptide is a simple yet biologically intriguing molecule with a range of reported activities stemming from the unique properties of its constituent basic amino acids. This technical guide provides a comprehensive overview of the known and potential mechanisms of action of the Arg-Lys dipeptide. It delves into its interactions with cell surface receptors, its role in intracellular signaling pathways, its antimicrobial properties, and its potential effects on ion channels and nitric oxide synthesis. This document synthesizes available data, presents it in a structured format, and provides detailed experimental protocols and visual representations of key pathways to facilitate further research and development.

Core Mechanisms of Action

The biological effects of the arginyl-lysine dipeptide are multifaceted, primarily revolving around three key areas: interaction with cell surface receptors, modulation of intracellular signaling pathways, and direct effects on cell membranes.

Interaction with Integrins and Cell Adhesion

Diagram: Proposed Integrin Binding and Signaling

Caption: Proposed mechanism of Arg-Lys dipeptide interaction with integrin receptors.

Modulation of the mTOR Signaling Pathway

Both arginine and lysine (B10760008) are known to independently activate the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis[2][3]. The activation is typically initiated by the transport of these amino acids into the cell, leading to the translocation of mTORC1 to the lysosomal surface, where it is activated by the small GTPase Rheb. While direct quantitative data for the Arg-Lys dipeptide is lacking, a study on the arginine-arginine dipeptide demonstrated its ability to activate the mTOR pathway and enhance protein synthesis[4][5]. It is plausible that the Arg-Lys dipeptide is either transported into the cell and hydrolyzed to its constituent amino acids, which then act on the mTOR pathway, or the dipeptide itself is transported and has a direct or indirect effect.

Table 1: Quantitative Data on Arginine and Lysine in mTOR Signaling

| Compound | Cell Type | Concentration | Effect on mTOR Pathway | Reference |

| Arginine | Bovine Myocytes | 120 µM | Increased phosphorylation of mTOR and p70S6K | [2] |

| Lysine | Bovine Myocytes | 100 µM | Increased phosphorylation of mTOR and p70S6K | [2] |

| Arginine-Arginine Dipeptide | Bovine Mammary Epithelial Cells | 10% substitution of free L-Arg | Increased phosphorylation of mTOR and p70S6K | [4][5] |

Diagram: mTORC1 Signaling Pathway

Caption: Activation of the mTORC1 signaling pathway by amino acids.

Antimicrobial Activity and Membrane Permeabilization

Peptides rich in arginine and lysine are well-known for their antimicrobial properties. Arginine, in particular, is often associated with enhanced antimicrobial activity compared to lysine[6]. This is attributed to the guanidinium (B1211019) group of arginine, which can form more stable bidentate hydrogen bonds with phosphate (B84403) groups on bacterial membranes, leading to greater membrane disruption[6]. The proposed mechanism involves an initial electrostatic attraction to the negatively charged bacterial membrane, followed by insertion into the lipid bilayer, causing permeabilization and cell death.

Table 2: Antimicrobial Activity of Arginine and Lysine-Containing Peptides

| Peptide | Organism | MIC (µM) | Reference |

| Arg9Phe2 (P1-Arg) | E. coli | 43-76 | [7][8] |

| Lys9Phe2 (P2-Lys) | E. coli | 77.5 | [7] |

| GF-17 (Arg/Lys rich) | S. aureus | 3.1 | [9] |

| GF-17kr1 (Arg/Lys swapped) | S. aureus | 6.25 | [9] |

Diagram: Antimicrobial Mechanism of Action

Caption: Proposed mechanism of antimicrobial action via membrane disruption.

Other Potential Mechanisms

Modulation of Ion Channels

Recent studies have indicated that short cationic peptides containing arginine or lysine can modulate the function of voltage-gated sodium channels, specifically NaV1.8, which is predominantly expressed in nociceptive neurons[10][11]. This suggests a potential analgesic mechanism of action. The positively charged side chains of arginine and lysine are thought to interact with the channel's gating machinery. Arginine is often preferred over lysine as a gating charge carrier in voltage-sensitive ion channels due to the unique hydration properties of its guanidinium group.

Regulation of Nitric Oxide Synthesis

The Arg-Lys dipeptide may have a complex and dual role in regulating nitric oxide (NO) synthesis. Arginine is the sole substrate for nitric oxide synthases (NOS). Therefore, the arginine component of the dipeptide could potentially increase NO production by serving as a substrate. Conversely, lysine is a known competitive inhibitor of the cationic amino acid transporters (CATs) that are responsible for arginine uptake into cells[12][13]. This could lead to a decrease in intracellular arginine levels and subsequently reduce NO synthesis. The net effect of the Arg-Lys dipeptide on NO production is likely to be dependent on the specific cellular context, the expression levels of CATs and NOS isoforms, and the concentration of the dipeptide.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

-

Arginyl-Lysine dipeptide

-

Cell line of interest (e.g., HeLa, HaCaT)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the Arg-Lys dipeptide in complete culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of the dipeptide. Include a vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for mTOR Pathway Activation

This protocol is for detecting the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

-

Arginyl-Lysine dipeptide

-

Cell line of interest (e.g., HEK293T)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Culture cells to ~80% confluency and treat with the Arg-Lys dipeptide for the desired time.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Membrane Permeabilization Assay (Propidium Iodide Uptake)

This assay measures the ability of a compound to disrupt the bacterial cell membrane, allowing the influx of the fluorescent dye propidium (B1200493) iodide (PI).

Materials:

-

Arginyl-Lysine dipeptide

-

Bacterial strain of interest (e.g., E. coli)

-

Bacterial growth medium (e.g., LB broth)

-

Propidium iodide (PI) stock solution

-

Buffer (e.g., PBS)

-

96-well black, clear-bottom plates

-

Fluorometric microplate reader

Procedure:

-

Grow bacteria to the mid-logarithmic phase and harvest by centrifugation.

-

Wash the bacterial pellet with buffer and resuspend to a specific optical density (e.g., OD600 of 0.2).

-

Add PI to the bacterial suspension to a final concentration of ~10 µg/mL.

-

Pipette the bacterial suspension into the wells of a 96-well plate.

-

Add different concentrations of the Arg-Lys dipeptide to the wells. Include a positive control (e.g., a known membrane-permeabilizing agent like melittin) and a negative control (buffer).

-

Monitor the increase in fluorescence (excitation ~535 nm, emission ~617 nm) over time using a microplate reader.

-

The rate and extent of the fluorescence increase are indicative of membrane permeabilization.

Conclusion and Future Directions

The arginyl-lysine dipeptide exhibits a range of biological activities that warrant further investigation for its potential therapeutic applications. Its ability to mimic RGD peptides, modulate the mTOR pathway, and exhibit antimicrobial properties highlights its versatility. However, a significant gap exists in the literature regarding specific quantitative data for this dipeptide. Future research should focus on:

-

Quantitative Binding Studies: Determining the binding affinities (Kd, Ki) of the Arg-Lys dipeptide for various integrin subtypes.

-

Dose-Response Analyses: Establishing the EC50 or IC50 values for its effects on mTOR signaling, cell viability, and antimicrobial activity.

-

Detailed Signaling Pathway Elucidation: Using techniques like phosphoproteomics to map the downstream signaling events following Arg-Lys dipeptide treatment.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the therapeutic potential and metabolic fate of the Arg-Lys dipeptide in animal models.

A deeper understanding of the specific molecular interactions and quantitative effects of the arginyl-lysine dipeptide will be crucial for translating its promising biological activities into tangible therapeutic benefits.

References

- 1. benchchem.com [benchchem.com]

- 2. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [iastatedigitalpress.com]

- 4. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Arginine and Lysine in the Antimicrobial Mechanism of Histone-derived Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. Arginine-lysine Positional Swap of the LL-37 Peptides Reveals Evolutional Advantages of the Native Sequence and Leads to Bacterial Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analgesic Effect of the Lysine-Containing Short Peptide Is Due to Modulation of the NaV1.8 Channel Activation Gating System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analgesic Effect of the Lysine-Containing Short Peptide Is Due to Modulation of the NaV1.8 Channel Activation Gating System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of L-lysine on nitric oxide overproduction in endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of L-lysine on nitric oxide overproduction in endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the H-Arg-Lys-OH Peptide: Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Arg-Lys-OH, composed of L-arginine and L-lysine, represents a fundamental structural motif in a variety of biologically active peptides and proteins. While the individual amino acids have well-documented histories of discovery and extensive research into their biochemical roles, the specific timeline of the this compound dipeptide's initial synthesis and discovery is not prominently recorded in scientific literature. However, its significance can be inferred from the crucial functions of its constituent amino acids and the biological activities of larger peptides containing this sequence. This technical guide provides a comprehensive overview of the synthesis, characterization, and known and potential biological roles of this compound, with a focus on its involvement in cellular signaling, its formation as a post-translational modification, and its potential as a bioactive molecule.

Introduction: The Significance of the Arginine-Lysine Motif

Arginine and lysine (B10760008) are both positively charged amino acids at physiological pH, a characteristic that dictates their involvement in a multitude of electrostatic interactions within and between proteins, as well as with other biomolecules such as nucleic acids and negatively charged cell membranes. The juxtaposition of these two basic residues in the this compound dipeptide creates a localized region of high positive charge, suggesting its potential to participate in specific biological recognition and signaling events.

Historical Context

The history of this compound is intrinsically linked to the broader history of peptide chemistry. L-Arginine was first isolated in 1886 by the German chemist Ernst Schulze from lupin seedlings.[1] L-Lysine was discovered shortly after in 1889 by Ferdinand Heinrich Edmund Drechsel, who isolated it from casein.[2] The first synthesis of a dipeptide was achieved by Theodor Curtius in 1881. While the exact date of the first synthesis of this compound is not well-documented, its preparation falls within the advancements of solid-phase peptide synthesis (SPPS) developed by Robert Bruce Merrifield in the early 1960s, a technique that revolutionized the synthesis of peptides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₆N₆O₃ | [3] |

| Molecular Weight | 302.37 g/mol | [3] |

| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid | [3] |

| CAS Number | 40968-46-5 | [3] |

| Appearance | White to off-white powder | Inferred |

| Solubility | Soluble in water | Inferred |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.

Experimental Protocol: Solid-Phase Synthesis of this compound

Objective: To synthesize the dipeptide this compound using manual Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-Lys(Boc)-Wang resin

-

Fmoc-Arg(Pbf)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the lysine residue by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve Fmoc-Arg(Pbf)-OH (3 equivalents), Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal arginine using 20% piperidine in DMF as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and wash with cold diethyl ether.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

-

Lyophilization: Lyophilize the pure fractions to obtain this compound as a white powder.

Characterization

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide. The expected monoisotopic mass for C₁₂H₂₆N₆O₃ is 302.2066 Da. The mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 303.21.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the dipeptide and assess its purity.

Caption: Experimental workflow for the solid-phase synthesis of this compound.

Biological Significance and Potential Roles

While studies focusing specifically on the this compound dipeptide are limited, its biological relevance can be inferred from the known functions of arginine, lysine, and peptides containing this motif.

Regulation of mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a crucial kinase that regulates cell growth, proliferation, and protein synthesis. Both arginine and lysine are known to activate the mTORC1 signaling pathway.

References

The Role of H-Arg-Lys-OH in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Arg-Lys-OH, composed of L-arginine and L-lysine, is a naturally occurring metabolite. While extensive research exists on the individual metabolic roles of arginine and lysine (B10760008), the specific functions of the dipeptide this compound are less well-characterized. This technical guide synthesizes the available, albeit limited, direct evidence with inferred knowledge from the metabolism of its constituent amino acids and related dipeptides to provide a comprehensive overview of its potential role in cellular metabolism. This document covers probable cellular uptake mechanisms, potential impacts on signaling pathways such as the mTOR pathway, and provides hypothetical experimental protocols for its further investigation.

Introduction

Dipeptides are increasingly recognized as important molecules in cellular physiology, acting not only as sources of amino acids but also as signaling molecules in their own right. The dipeptide this compound is of particular interest due to the fundamental and diverse roles of its constituent amino acids, arginine and lysine, in cellular processes. Arginine is a key player in the urea (B33335) cycle, nitric oxide synthesis, and as a precursor for creatine (B1669601) and polyamines[1]. Lysine is an essential amino acid crucial for protein synthesis and post-translational modifications that regulate protein function and epigenetics[2]. Understanding the metabolic fate and function of this compound could therefore open new avenues for therapeutic intervention in various diseases.

Cellular Uptake and Intracellular Fate

The cellular uptake of small peptides is primarily mediated by peptide transporters (PEPT) and, for dipeptides composed of cationic amino acids, potentially by cationic amino acid transporters (CATs). While direct evidence for this compound transport is lacking, studies on lysine-lysine dipeptides show that their absorption can be improved by upregulating pept1 expression, suggesting a role for this transporter family[3]. Furthermore, L-lysine is known to be a competitive inhibitor of L-arginine uptake through CATs, indicating that these transporters recognize and bind both amino acids[4]. It is therefore plausible that this compound is transported into the cell via one or more of these transporter systems.

Once inside the cell, this compound is likely hydrolyzed by intracellular peptidases, such as lysine carboxypeptidase (EC 3.4.17.3), which is known to cleave C-terminal lysine and arginine residues from peptides, into its constituent amino acids, L-arginine and L-lysine[5]. These amino acids would then enter their respective metabolic pathways.

Potential Roles in Cellular Metabolism

Given that this compound serves as a source of intracellular arginine and lysine, it is likely to influence metabolic pathways regulated by these amino acids. One of the most critical pathways is the mTOR (mammalian target of rapamycin) signaling cascade, a central regulator of cell growth, proliferation, and protein synthesis. Both arginine and lysine have been shown to activate the mTOR pathway.

The following diagram illustrates a potential mechanism by which this compound could influence the mTOR pathway, leading to protein synthesis.

Quantitative Data Summary

| Parameter | Molecule(s) | Value | Cell/System | Reference |

| Transporter Affinity | ||||

| L-Arginine uptake inhibition by L-Lysine | L-Arginine, L-Lysine | Competitive Inhibition | YAMC colonic epithelial cells | [4] |

| Effects on Amino Acid Metabolism | ||||

| Serum Lysine Concentration Increase (1% Lys-Lys) | Lys-Lys dipeptide | Significant increase | Suckling piglets | [6] |

| Serum Threonine Concentration Increase (1% Lys-Lys) | Lys-Lys dipeptide | Significant increase | Suckling piglets | [6] |

| Serum Phenylalanine Concentration Increase (1% Lys-Lys) | Lys-Lys dipeptide | Significant increase | Suckling piglets | [6] |

| Serum Proline Concentration Increase (1% Lys-Lys) | Lys-Lys dipeptide | Significant increase | Suckling piglets | [6] |

| Serum Cysteine Concentration Decrease (1% Lys-Lys) | Lys-Lys dipeptide | Significant decrease | Suckling piglets | [6] |

| Signaling Pathway Modulation | ||||

| mTOR signal involvement | Lys-Lys dipeptide | Implicated in sensing Lys starvation | In vitro and in vivo models | [3][7] |

Experimental Protocols

To elucidate the specific metabolic roles of this compound, a series of targeted experiments are required. The following protocols are adapted from methodologies used for similar investigations.

Protocol 1: Cellular Uptake and Hydrolysis of this compound

Objective: To determine the mechanism of this compound cellular uptake and its intracellular hydrolysis rate.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., Caco-2 for intestinal absorption, or a target cell line of interest) to confluence.

-

Uptake Assay:

-

Synthesize radiolabeled or fluorescently tagged this compound.

-

Incubate cells with the labeled dipeptide for various time points.

-

To investigate transporter involvement, perform competitive inhibition assays with known substrates of PEPT1 (e.g., Gly-Sar) and CAT transporters (e.g., excess L-arginine or L-lysine).

-

Wash cells to remove extracellular dipeptide.

-

Lyse the cells and measure intracellular radioactivity or fluorescence.

-

-

Hydrolysis Assay:

-

Following the uptake assay, analyze cell lysates using HPLC or mass spectrometry to quantify the intracellular concentrations of intact this compound versus free L-arginine and L-lysine over time.

-

Protocol 2: Impact of this compound on mTOR Signaling

Objective: To investigate whether this compound supplementation activates the mTOR signaling pathway.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., myoblasts for muscle metabolism studies) and serum-starve them to inactivate the mTOR pathway.

-

Stimulation: Treat the starved cells with this compound at various concentrations and for different durations. Include positive controls (e.g., complete media, free arginine and lysine) and a negative control (untreated).

-

Western Blot Analysis:

-

Prepare protein lysates from the treated cells.

-

Perform western blotting to analyze the phosphorylation status of key mTOR pathway proteins, such as mTOR (Ser2448), S6K1 (Thr389), and 4E-BP1 (Thr37/46). An increase in phosphorylation indicates pathway activation.

-

Conclusion

While direct research on the metabolic role of this compound is currently sparse, a compelling case can be made for its involvement in cellular metabolism based on the well-established functions of its constituent amino acids and the general principles of dipeptide transport and hydrolysis. It is highly probable that this compound serves as a cellular source of arginine and lysine, thereby influencing critical metabolic pathways such as mTOR signaling, which governs protein synthesis and cell growth.

Further research, employing the experimental approaches outlined in this guide, is essential to fully elucidate the specific functions of this compound. A deeper understanding of its metabolic fate and signaling roles could have significant implications for nutrition, therapeutic development, and our fundamental understanding of cellular metabolism.

References

- 1. Arginine - Wikipedia [en.wikipedia.org]

- 2. Review of Lysine Metabolism with a Focus on Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Lysine deficiency and Lys-Lys dipeptide on cellular apoptosis and amino acids metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-arginine uptake by cationic amino acid transporter 2 is essential for colonic epithelial cell restitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysine carboxypeptidase - Wikipedia [en.wikipedia.org]

- 6. Effects of Lysine–Lysine Dipeptide on Serum Amino Acid Profiles, Intestinal Morphology, and Microbiome in Suckling Piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

H-Arg-Lys-OH: A Physicochemical and Biological Profile for Researchers

An In-depth Technical Guide

The dipeptide H-Arg-Lys-OH, composed of L-arginine and L-lysine, is a molecule of significant interest in various research domains due to the unique properties of its constituent basic amino acids. This document provides a comprehensive overview of the physicochemical properties, stability, and known biological signaling involvement of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

This compound is classified as a dipeptide, an organic compound containing exactly two alpha-amino acids joined by a peptide bond. Its structure incorporates the highly basic side chains of both arginine (a guanidinium (B1211019) group) and lysine (B10760008) (an amino group), which dictates many of its chemical characteristics.[1][2]

Quantitative Physicochemical Data

The following table summarizes the key computed and experimental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆N₆O₃ | PubChem[3] |

| Molecular Weight | 302.37 g/mol | PubChem[3] |

| Monoisotopic Mass | 302.20663871 Da | PubChem |

| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid | PubChem |

| Synonyms | Arginyllysine, Arg-Lys, RK dipeptide, L-arginyl-L-lysine | PubChem, FooDB |

| LogP (Computed) | -4.7 | PubChem |

| pKa (Strongest Acidic) | 3.82 | FooDB |

| pKa (Strongest Basic) | 12.05 | FooDB |

| Physiological Charge | +2 | FooDB |

| Polar Surface Area | 180.34 Ų | FooDB |

| Hydrogen Bond Donors | 7 | FooDB |

| Hydrogen Bond Acceptors | 8 | FooDB |

| Rotatable Bond Count | 11 | FooDB |

Solubility Profile

The solubility of a peptide is largely determined by its polarity and isoelectric point (pI). The pI is the pH at which the molecule carries no net electrical charge, and solubility is typically at its minimum at this point.

For this compound, which contains two basic residues (Arg, Lys), an N-terminal amino group, and one acidic C-terminal carboxyl group, the peptide is decidedly basic. The pI can be estimated by averaging the pKa values of the two most basic functional groups: the arginine side chain (pKa ~12.5) and the lysine side chain (pKa ~10.5). This results in a high theoretical pI, suggesting that its net charge is positive over a wide pH range.

Solubility Guidelines:

-

Aqueous Solutions: Due to the presence of two highly hydrophilic and basic amino acids, this compound is expected to have good solubility in water. Always begin dissolution attempts with sterile, distilled water.

-

Acidic Conditions: As a basic peptide, its solubility is significantly enhanced in acidic conditions. If solubility in water is limited, using a dilute acidic solution, such as 10% acetic acid, is recommended. The acidic environment ensures the amino groups are fully protonated, increasing the peptide's positive charge and its interaction with water molecules.

-

Neutral/Basic Conditions: Solubility is expected to be lowest at a pH approaching its high isoelectric point.

-

Organic Solvents: For peptides that are neutral or highly hydrophobic, organic solvents like DMSO, DMF, or acetonitrile (B52724) are recommended. However, given the hydrophilic nature of Arg-Lys, these are generally not the first choice unless the peptide is modified or part of a larger, more hydrophobic sequence.

Experimental Protocol: Determining Aqueous Solubility

A common approach to experimentally determine peptide solubility involves photometric or gravimetric methods with supersaturated solutions.

Caption: Workflow for determining peptide solubility.

Stability and Degradation

Peptides are susceptible to both physical and chemical degradation. Understanding these pathways is crucial for proper handling, storage, and experimental design.

Chemical Degradation:

-

Hydrolysis: This involves the cleavage of the peptide backbone and is often catalyzed by acidic or basic conditions.

-

Oxidation: Residues such as methionine, cysteine, and tryptophan are particularly susceptible to oxidation. While this compound does not contain these, oxidation can still be a concern under harsh conditions.

Physical Instability:

-

Aggregation: This is a common issue where peptide molecules self-associate to form insoluble aggregates. The high hydrophilicity of arginine can potentially reduce this tendency.

Storage Recommendations: To ensure long-term stability, peptides should be stored lyophilized at -20°C or -80°C. For experimental use, prepare fresh solutions and avoid repeated freeze-thaw cycles. Use sterile solutions and aseptic handling techniques to prevent microbial contamination.

Experimental Protocol: Forced Degradation Study for Stability Assessment

Forced degradation studies are used to identify potential degradation products and determine the intrinsic stability of a peptide. This typically involves exposing the peptide to stress conditions and analyzing the outcome by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Caption: Workflow for assessing peptide stability via forced degradation.

Biological Activity and Signaling Pathways

While the dipeptide this compound itself is primarily studied as a metabolite, its constituent amino acids, arginine and lysine, are known to play direct roles in cellular signaling, particularly in promoting muscle growth.

Both arginine and lysine have been shown to enhance myotube hypertrophy by modulating the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Evidence suggests that basic amino acids like arginine and lysine can activate the PI3K/AKT/mTORC1 signaling axis, potentially through the G-protein coupled receptor GPRC6A, which acts as a sensor for extracellular basic amino acids.

GPRC6A-Mediated mTORC1 Activation

The diagram below illustrates the proposed signaling cascade initiated by extracellular arginine or lysine, leading to the stimulation of protein synthesis.

Caption: Arg/Lys activate the GPRC6A/PI3K/AKT/mTORC1 pathway.

This guide provides a foundational understanding of the physicochemical and biological characteristics of this compound. The data and protocols presented herein are intended to support further research and development involving this and other basic dipeptides.

References

The Role of H-Arg-Lys-OH in the mTOR Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mammalian target of rapamycin (B549165) (mTOR) is a critical serine/threonine kinase that integrates a variety of extracellular and intracellular signals to regulate cell growth, proliferation, metabolism, and survival.[1][2][3] Dysregulation of the mTOR signaling pathway is implicated in a multitude of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1][4] Amino acids are potent activators of the mTOR complex 1 (mTORC1), and among them, arginine (Arg) and lysine (B10760008) (Lys) play significant roles in modulating its activity. This technical guide explores the involvement of the dipeptide H-Arg-Lys-OH (Arginyl-Lysine) in the mTOR signaling pathway. While direct studies on this specific dipeptide are limited, this document extrapolates its likely mechanism of action based on the well-established roles of its constituent amino acids. We provide a comprehensive overview of the mTOR pathway, detail the known mechanisms of arginine and lysine in mTORC1 activation, present hypothetical quantitative data, and outline experimental protocols to investigate the effects of this compound. This guide is intended to be a valuable resource for researchers and professionals in drug development interested in the therapeutic potential of dipeptides in modulating mTOR signaling.

The mTOR Signaling Pathway: A Central Regulator of Cellular Homeostasis

The mTOR kinase is the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2.

-

mTORC1 , which includes the regulatory proteins Raptor and PRAS40, is sensitive to rapamycin and primarily regulates cell growth by controlling protein synthesis and autophagy. It integrates signals from growth factors, amino acids, energy status, and oxygen levels. Key downstream effectors of mTORC1 include the S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), both of which are pivotal in promoting protein synthesis.

-

mTORC2 , containing the essential protein Rictor, is generally insensitive to acute rapamycin treatment and is involved in cell survival, metabolism, and cytoskeletal organization. A primary substrate of mTORC2 is Akt, a key kinase in the insulin (B600854) signaling pathway.

Amino acid availability is a critical input for the activation of mTORC1. Amino acids signal to mTORC1 primarily through the Rag GTPases, which recruit mTORC1 to the lysosomal surface, its site of activation.

This compound: A Dipeptide of Two Key mTORC1-Activating Amino Acids

This compound is a dipeptide composed of L-arginine and L-lysine. While dipeptides can sometimes act as signaling molecules themselves, it is highly probable that this compound exerts its biological effects on the mTOR pathway following its hydrolysis into individual arginine and lysine residues. Cells possess transporters for di- and tripeptides, and once inside the cell, these are typically cleaved by cytosolic peptidases.

The Role of Arginine in mTORC1 Signaling

Arginine is a well-established activator of mTORC1. The sensing of arginine involves at least two key proteins:

-

SLC38A9: A lysosomal amino acid transporter that acts as a sensor for arginine. Upon binding arginine, SLC38A9 undergoes a conformational change that promotes the activation of the Rag GTPases.

-

CASTOR1: A cytosolic protein that senses arginine. In the absence of arginine, CASTOR1 binds to and inhibits GATOR2, a positive regulator of the Rag GTPases. Arginine binding to CASTOR1 disrupts this interaction, leading to GATOR2 activation and subsequent mTORC1 signaling.

The Role of Lysine in mTORC1 Signaling

Lysine also contributes to the activation of mTORC1, although its direct sensing mechanism is less defined than that of arginine. Lysine has been shown to promote the interaction between SLC38A9 and the Rag-Ragulator complex, which is a crucial step in mTORC1 activation. This suggests that lysine may allosterically modulate the arginine-sensing machinery to enhance mTORC1 signaling.

Quantitative Analysis of this compound Effects on mTOR Signaling

To illustrate the potential effects of this compound on the mTOR pathway, the following table summarizes hypothetical quantitative data from a series of in vitro experiments using a model cell line (e.g., HEK293T). These values are for illustrative purposes and would need to be confirmed by experimental studies.

| Treatment Group | p-Akt (Ser473) / Total Akt (Fold Change) | p-mTOR (Ser2448) / Total mTOR (Fold Change) | p-S6K (Thr389) / Total S6K (Fold Change) | p-4E-BP1 (Thr37/46) / Total 4E-BP1 (Fold Change) |

| Control (Amino Acid Starved) | 1.0 | 1.0 | 1.0 | 1.0 |

| This compound (1 mM) | 1.2 ± 0.1 | 3.5 ± 0.4 | 4.2 ± 0.5 | 3.8 ± 0.4 |

| L-Arginine (1 mM) | 1.1 ± 0.1 | 2.8 ± 0.3 | 3.5 ± 0.4 | 3.1 ± 0.3 |

| L-Lysine (1 mM) | 1.1 ± 0.1 | 1.8 ± 0.2 | 2.0 ± 0.2 | 1.9 ± 0.2 |

| L-Arginine (1 mM) + L-Lysine (1 mM) | 1.2 ± 0.1 | 3.6 ± 0.4 | 4.5 ± 0.5 | 4.0 ± 0.4 |

| Rapamycin (100 nM) + this compound (1 mM) | 1.2 ± 0.1 | 1.2 ± 0.1 | 1.1 ± 0.1 | 1.3 ± 0.1 |

Data are presented as mean ± standard deviation.

Experimental Protocols

To validate the proposed mechanism of this compound in mTOR signaling, the following experimental protocols are recommended.

Cell Culture and Treatment

-

Cell Line: HEK293T or C2C12 myoblasts are suitable model systems.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Amino Acid Starvation: Prior to treatment, cells should be starved of amino acids for 1-2 hours by incubating them in an amino acid-free medium (e.g., Earle's Balanced Salt Solution).

-

Treatment: Treat starved cells with this compound, L-arginine, L-lysine, or a combination at various concentrations and for different time points (e.g., 15, 30, 60 minutes). A rapamycin control group should be included to confirm mTORC1-dependency.

Western Blot Analysis

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Immunoblotting: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against total and phosphorylated forms of key mTOR pathway proteins (Akt, mTOR, S6K, 4E-BP1).

-

Detection and Analysis: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system. Quantify band intensities using densitometry software.

Immunofluorescence

-

Cell Seeding and Treatment: Seed cells on coverslips and perform starvation and treatments as described above.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block with a suitable blocking buffer and incubate with primary antibodies against mTOR and a lysosomal marker (e.g., LAMP2).

-

Imaging: Use fluorescently labeled secondary antibodies and visualize the subcellular localization of mTOR using a confocal microscope. An increase in co-localization of mTOR with the lysosomal marker upon treatment would indicate mTORC1 activation.

Visualizing the Signaling Pathways and Workflows

To further elucidate the complex interactions within the mTOR pathway and the experimental procedures, the following diagrams are provided.

Caption: Overview of the mTOR signaling pathway.

Caption: Proposed mechanism of this compound action.

Caption: Experimental workflow for Western Blot analysis.

Conclusion and Future Directions

While direct evidence for the role of this compound in mTOR signaling is currently lacking, the well-documented functions of its constituent amino acids, arginine and lysine, provide a strong foundation for its proposed mechanism of action. It is highly probable that this compound serves as a delivery vehicle for these key amino acids, which in turn activate mTORC1. The experimental protocols outlined in this guide provide a clear path for researchers to investigate this hypothesis and quantify the effects of this dipeptide on the mTOR pathway. Future research should focus on direct binding assays to determine if this compound interacts with any known amino acid sensors and in vivo studies to assess its therapeutic potential in diseases characterized by mTOR dysregulation. Understanding the nuances of how dipeptides modulate this critical signaling pathway could open new avenues for drug development and therapeutic intervention.

References

An In-depth Technical Guide to the Natural Sources and Occurrence of H-Arg-Lys-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction to H-Arg-Lys-OH (Arginyl-Lysine)

The dipeptide this compound, or Arginyl-Lysine, is a molecule composed of two essential amino acids, L-arginine and L-lysine, linked by a peptide bond. While the free dipeptide is not extensively documented as a naturally occurring signaling molecule, its constituent amino acids are fundamental to a vast array of biological processes. The presence of lysine-arginine cross-links has been noted in the context of advanced glycation end products (AGEs)[1]. This guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methods related to its constituent amino acids, which are crucial for understanding the potential origins and biological context of this compound.

Amino acids are the fundamental building blocks of proteins and play critical roles in numerous physiological functions[2]. Arginine is a semi-essential amino acid involved in the urea (B33335) cycle, nitric oxide synthesis, and immune function[3][4]. Lysine is an essential amino acid crucial for protein synthesis, calcium absorption, and the production of hormones and enzymes[5][6][7]. The combination of these two basic amino acids[2] in a dipeptide structure suggests potential biological activities that are currently an area of active research.

Natural Sources of L-Arginine and L-Lysine

The primary natural sources of L-arginine and L-lysine are protein-rich foods. The tables below summarize the quantitative data for the content of these amino acids in various food sources.

Table 1: L-Arginine Content in Selected Food Sources

| Food Source | Serving Size | L-Arginine Content (grams) |

| Turkey Breast | 1 breast | 16.207 |

| Pumpkin Seeds | 1 cup | 6.905 |

| Beef | 1 pound (cooked) | 4.131 |

| Chicken | 1 cup | 2.790 |

| Nuts (Walnuts, Almonds, etc.) | Varies | High |

| Dairy (Milk, Yogurt, Cheese) | Varies | Source of Arginine |

| Whole Grains (Oats, Brown Rice) | Varies | Source of Arginine |

| Legumes (Soybeans, Chickpeas) | Varies | High |

Data compiled from various sources[3][8].

Table 2: L-Lysine Content in Selected Food Sources

| Food Source | Serving Size | L-Lysine Content (grams) |

| Parmesan Cheese | 100g | 3.3 |

| Roasted Beef Steak | 85g (3 ounces) | 3 |

| Soybeans | 100g | 2.7 |

| Chicken | 100g | 2.6 |

| Tuna | 100g | 2.1 |

| Lentils | 100g | 1.7 |

| Eggs | 100g | 0.9 |

| Yogurt | 1 cup (nonfat) | 1.259 |

Data compiled from various sources[5][6][9][10].

Biosynthesis of L-Arginine and L-Lysine

The natural occurrence of this compound is fundamentally dependent on the biosynthesis of its constituent amino acids.

L-Arginine Biosynthesis

Arginine is synthesized from glutamate (B1630785) via a series of enzymatic reactions involving ornithine as a key intermediate. In the hyperthermophilic archaeon Sulfolobus acidocaldarius, a carrier protein, LysW, is involved in protecting the amino group of glutamate during arginine biosynthesis[11].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Amino acid - Wikipedia [en.wikipedia.org]

- 3. 5 Foods High in Arginine [webmd.com]

- 4. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]

- 5. 11 Foods High in Lysine and Low in Arginine [everydayhealth.com]

- 6. 40 Lysine Foods and Supplements, Plus Benefits and Risks [healthline.com]

- 7. 6 Foods High in Lysine and Why You Need It [webmd.com]

- 8. naturopathicfamilyhealth.com [naturopathicfamilyhealth.com]

- 9. mindbodygreen.com [mindbodygreen.com]

- 10. seasonhealth.com [seasonhealth.com]

- 11. Lysine and arginine biosyntheses mediated by a common carrier protein in Sulfolobus - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Arg-Lys-OH Biosynthesis and Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Arg-Lys-OH, composed of L-arginine and L-lysine, is a small biomolecule of interest due to the significant physiological roles of its constituent amino acids. Arginine is a precursor for nitric oxide, a critical signaling molecule, and is involved in the urea (B33335) cycle. Lysine (B10760008) is an essential amino acid crucial for protein synthesis and post-translational modifications. While the individual metabolic pathways of arginine and lysine are well-characterized, the specific biosynthesis and degradation pathways of the this compound dipeptide are less understood. This technical guide provides an in-depth overview of the current understanding and methodologies for studying the biosynthesis and degradation of this compound.

Biosynthesis of this compound

Currently, there is no direct evidence for a specific enzymatic pathway dedicated to the de novo synthesis of this compound in vivo. The formation of this dipeptide is likely a result of the catabolism of larger polypeptides.

Proposed Biosynthetic Pathway:

The primary proposed mechanism for the endogenous formation of this compound is through the proteolytic degradation of proteins containing Arg-Lys sequences. This process is mediated by various endopeptidases and exopeptidases.

-

Endopeptidases: Enzymes such as trypsin, which preferentially cleaves peptide chains C-terminal to lysine and arginine residues, can generate peptides with C-terminal lysine or arginine. Subsequent cleavage by other peptidases could then yield the this compound dipeptide.

-

Non-Ribosomal Peptide Synthesis (NRPS): While highly speculative for this specific dipeptide in mammals, some microorganisms utilize NRPS machinery to synthesize peptides independent of mRNA templates. It is theoretically possible that a yet-unidentified NRPS or a similar enzymatic complex could synthesize this compound.

Degradation of this compound

The degradation of this compound is presumed to occur via hydrolysis of the peptide bond, releasing free L-arginine and L-lysine. This reaction is catalyzed by various peptidases.

Key Enzymes in this compound Degradation:

-

Carboxypeptidase B: This exopeptidase specifically cleaves basic amino acids (arginine and lysine) from the C-terminus of peptides and is therefore a strong candidate for the hydrolysis of this compound[1].

-

Dipeptidyl Peptidase IV (DPP-IV): While its primary substrates have proline or alanine (B10760859) at the penultimate position, DPP-IV has a broader substrate specificity and could potentially cleave the Arg-Lys dipeptide[2][3].

-

Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides. Some aminopeptidases exhibit broad substrate specificity and could hydrolyze this compound[4].

-

Cytosolic Dipeptidases: Various non-specific dipeptidases present in the cytoplasm can hydrolyze a wide range of dipeptides.

Quantitative Data

Specific kinetic parameters for the enzymatic synthesis or degradation of this compound are not extensively documented in the literature. However, data for related substrates and enzymes provide an insight into the potential efficiency of these processes.

| Enzyme Family | Substrate Type | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Carboxypeptidase B (Porcine) | Hippuryl-L-arginine | 0.2 | 195 | 9.8 x 10⁵ | (Folk et al., 1962) |

| Carboxypeptidase B (Porcine) | Hippuryl-L-lysine | 1.9 | 103 | 5.4 x 10⁴ | (Folk et al., 1962) |

| Dipeptidyl Peptidase IV | Gly-Pro-AMC | 0.15 | - | - | (Mentlein, 1999) |

Note: The data presented are for model substrates and not this compound directly. These values serve as an estimation of the enzymatic efficiency for similar substrates.

Experimental Protocols

Enzymatic Degradation Assay of this compound

This protocol describes a general method to assess the degradation of this compound by a purified peptidase or a cell lysate.

Materials:

-

This compound dipeptide

-

Purified peptidase (e.g., Carboxypeptidase B) or cell/tissue lysate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., 10% Trichloroacetic acid)

-

HPLC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound (e.g., 10 mM) in the assay buffer.

-

Prepare the enzyme solution at a suitable concentration in the assay buffer.

-

In a microcentrifuge tube, pre-warm the assay buffer and this compound substrate to the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme solution to the substrate mixture. The final substrate concentration should be varied to determine kinetic parameters (e.g., 0.1 - 10 mM).

-

Incubate the reaction for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Stop the reaction at each time point by adding an equal volume of quenching solution.

-

Centrifuge the samples to pellet precipitated protein.

-

Analyze the supernatant for the remaining this compound and the appearance of L-arginine and L-lysine using HPLC-MS/MS.

Quantification of this compound in Biological Samples by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological matrices such as plasma or cell culture media.

Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

Internal standard (e.g., stable isotope-labeled Arg-Lys)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

-

C18 reversed-phase HPLC column

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To 100 µL of sample, add 10 µL of the internal standard solution.

-

Precipitate proteins by adding 300 µL of cold acetonitrile.

-

Vortex and incubate at -20°C for 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of mobile phase A.

-

-

HPLC-MS/MS Analysis:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient from low to high organic content (e.g., 2% to 50% B over 10 minutes).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.

-

Signaling Pathways

Direct signaling roles for the intact this compound dipeptide have not been established. The biological effects observed upon administration of this dipeptide are likely mediated by its constituent amino acids following intracellular hydrolysis. Both arginine and lysine are known to influence key cellular signaling pathways.

-

mTOR Pathway: L-arginine and L-lysine can activate the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. This activation is crucial for cellular responses to nutrient availability.

Conclusion

The dipeptide this compound is likely a product of protein catabolism and is degraded by various peptidases into its constituent amino acids, L-arginine and L-lysine. Its biological activity is primarily attributed to these amino acids, which can influence significant signaling pathways such as mTOR. Further research is required to elucidate any potential direct biological roles of the intact dipeptide and to identify the specific enzymes and their kinetics involved in its metabolism. The analytical methods outlined provide a robust framework for future investigations into the physiological and pathological relevance of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dipeptidyl peptidase IV--subcellular localization, activity and kinetics in lymphocytes from control subjects, immunodeficient patients and cord blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Solid-Phase Synthesis of H-Arg-Lys-OH: A Detailed Protocol for Researchers

[Shanghai, China] – This document provides a comprehensive application note and a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide H-Arg-Lys-OH. This protocol is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. The methodology described herein utilizes the well-established Fmoc/tBu strategy, ensuring high purity and yield of the final product.

The synthesis of peptides like this compound is crucial for various research applications, including drug discovery, proteomics, and the development of novel biomaterials. This protocol offers a step-by-step guide, from the initial resin preparation to the final cleavage and purification of the dipeptide.

Experimental Principles

The synthesis of this compound is performed on a solid support, typically a Wang resin, which allows for the straightforward removal of excess reagents and byproducts through simple filtration and washing steps. The peptide chain is assembled from the C-terminus to the N-terminus. The temporary Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed at each cycle using a solution of piperidine (B6355638) in DMF. The subsequent Fmoc-protected amino acid is then activated and coupled to the free amine on the resin-bound amino acid.[1] For the synthesis of this compound, Fmoc-Lys(Boc)-OH is first loaded onto the Wang resin. The Boc (tert-butyloxycarbonyl) group protects the ε-amino group of the lysine (B10760008) side chain and is stable to the piperidine treatment used for Fmoc deprotection.[1][2] Following the deprotection of the Fmoc group from lysine, Fmoc-Arg(Pbf)-OH is coupled. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidino group of the arginine side chain. Finally, the completed dipeptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers.

Materials and Reagents

| Item | Description | Supplier |

| Resin | Fmoc-Lys(Boc)-Wang resin | e.g., Sigma-Aldrich, Novabiochem |

| Amino Acids | Fmoc-Arg(Pbf)-OH | e.g., ChemPep, Sigma-Aldrich |

| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | Peptide synthesis grade |

| Deprotection Reagent | Piperidine | Reagent grade |

| Coupling Reagents | HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA) | e.g., Sigma-Aldrich, Aapptec |

| Cleavage Reagents | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O) | Reagent grade |

| Precipitation Solvent | Cold diethyl ether | Reagent grade |

| Purification | Acetonitrile (B52724) (ACN), Water (H₂O) | HPLC grade |

Experimental Protocol

This protocol is designed for a 0.1 mmol synthesis scale.

Resin Preparation and Swelling

-

Weigh 200 mg of Fmoc-Lys(Boc)-Wang resin (assuming a loading of 0.5 mmol/g) and place it into a solid-phase synthesis vessel.

-

Add 5 mL of DMF to the resin.

-

Allow the resin to swell for 30 minutes at room temperature with gentle agitation.

-

Drain the DMF from the vessel.

Fmoc Deprotection of Lysine

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the solution.

-

Add another 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.[1]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

Coupling of Fmoc-Arg(Pbf)-OH

-

In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents, 0.3 mmol, 194.6 mg) and HCTU (2.9 equivalents, 0.29 mmol, 120 mg) in 2 mL of DMF.[3]

-

Add DIPEA (6 equivalents, 0.6 mmol, 105 µL) to the activation mixture and vortex for 1-2 minutes.[3]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature to ensure complete coupling.[3]

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

Final Fmoc Deprotection

-

Repeat the Fmoc deprotection step as described in section 2 to remove the Fmoc group from the N-terminal arginine.

-

Wash the deprotected peptide-resin with DMF (5 x 5 mL) and then with DCM (3 x 5 mL).

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Cleavage and Deprotection

-

Prepare a fresh cleavage cocktail consisting of 95% TFA, 2.5% H₂O, and 2.5% TIS. For the 0.1 mmol scale, 2 mL of the cocktail is sufficient.[2]

-

Add the cleavage cocktail to the reaction vessel containing the dry peptide-resin.

-

Agitate the mixture gently at room temperature for 2-3 hours.[2]

-

Filter the cleavage solution away from the resin beads into a clean centrifuge tube.

-

Wash the resin with an additional 1 mL of TFA and combine the filtrates.

Peptide Precipitation and Purification

-

Precipitate the crude peptide by adding the TFA solution dropwise to 40 mL of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

-

The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile and water containing 0.1% TFA.

-

Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final this compound dipeptide as a white powder.

Quantitative Summary

| Step | Reagent | Equivalents (relative to resin loading) | Amount (for 0.1 mmol scale) | Reaction Time |

| Resin | Fmoc-Lys(Boc)-Wang resin | 1 | 200 mg (0.5 mmol/g loading) | N/A |

| Fmoc Deprotection | 20% Piperidine in DMF | N/A | 2 x 5 mL | 5 min + 15 min |

| Coupling | Fmoc-Arg(Pbf)-OH | 3 | 194.6 mg | 2 hours |

| HCTU | 2.9 | 120 mg | 2 hours | |

| DIPEA | 6 | 105 µL | 2 hours | |

| Cleavage | 95% TFA / 2.5% H₂O / 2.5% TIS | N/A | 2 mL | 2-3 hours |

Visualizing the Workflow

To aid in understanding the experimental process, the following diagram illustrates the key stages of the solid-phase synthesis of this compound.

This detailed protocol and the accompanying information are designed to provide a robust starting point for the successful synthesis of this compound. Researchers may need to optimize certain parameters based on their specific laboratory conditions and available instrumentation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of H-Arg-Lys-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract